molecular formula C21H20O6 B356276 propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 844448-67-5

propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B356276
CAS No.: 844448-67-5
M. Wt: 368.4g/mol
InChI Key: BOCWOZFMBFVSMR-UHFFFAOYSA-N
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Description

propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the reaction of 7-ethoxy-4-oxochromene-3-carboxylic acid with propyl 4-hydroxybenzoate. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-11-25-21(23)14-5-7-15(8-6-14)27-19-13-26-18-12-16(24-4-2)9-10-17(18)20(19)22/h5-10,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCWOZFMBFVSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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